Cyclohexyl 2-(4-methylphenyl)ethyl ketone chemical structure and properties
Cyclohexyl 2-(4-methylphenyl)ethyl ketone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Cyclohexyl 2-(4-methylphenyl)ethyl ketone, a molecule of interest in synthetic and medicinal chemistry. This document delves into its chemical structure, physicochemical properties, and potential synthetic pathways. Spectroscopic analysis and reactivity are discussed to provide a foundational understanding for researchers. While this compound is commercially available, detailed experimental data in peer-reviewed literature is sparse; therefore, this guide synthesizes information from analogous structures and established chemical principles to offer predictive insights and guide future research.
Introduction
Cyclohexyl 2-(4-methylphenyl)ethyl ketone, also known as 1-cyclohexyl-3-(p-tolyl)propan-1-one, is an organic compound featuring a cyclohexyl ring and a p-tolyl group connected by a propanone backbone.[1] The presence of both an aliphatic cyclic moiety and an aromatic ring imparts a unique combination of lipophilicity and electronic properties, making it a potential scaffold or intermediate in the design of novel chemical entities. This guide aims to consolidate the available information and provide a structured understanding of this ketone for professionals in drug development and chemical research.
Chemical Structure and Nomenclature
The chemical structure of Cyclohexyl 2-(4-methylphenyl)ethyl ketone is characterized by a central ketone functional group. One side of the carbonyl is attached to a cyclohexyl ring, and the other to an ethyl chain which is, in turn, substituted with a 4-methylphenyl (p-tolyl) group at the terminal position.
Systematic IUPAC Name: 1-cyclohexyl-3-(p-tolyl)propan-1-one
Alternative Names:
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Cyclohexyl 2-(4-methylphenyl)ethyl ketone
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1-Cyclohexyl-3-(4-methylphenyl)propan-1-one
Chemical Identifiers:
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CAS Number: 898769-57-8[1]
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Molecular Formula: C₁₆H₂₂O
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Molecular Weight: 230.35 g/mol
Caption: 2D Chemical Structure of Cyclohexyl 2-(4-methylphenyl)ethyl ketone.
Physicochemical Properties
| Property | Predicted Value / Comparison |
| Appearance | Likely a colorless to pale yellow liquid with a distinct aromatic odor, based on the description of similar compounds.[1] |
| Boiling Point | Expected to be significantly higher than 200 °C at atmospheric pressure, given the molecular weight and structural complexity. For comparison, 3-cyclohexyl-1-propanol has a boiling point of 218 °C.[2] |
| Melting Point | Likely below room temperature. |
| Solubility | Expected to be soluble in common organic solvents like ethers, esters, and chlorinated hydrocarbons, with low solubility in water. |
| Density | Predicted to be slightly less than 1.0 g/mL. For comparison, the density of 3-cyclohexyl-1-propanol is 0.937 g/mL at 25 °C.[2] |
Synthesis and Reactivity
While a specific, detailed synthesis protocol for Cyclohexyl 2-(4-methylphenyl)ethyl ketone is not published in readily accessible literature, its structure suggests several plausible synthetic routes. A logical and commonly employed method would be the Friedel-Crafts acylation of toluene.[3][4][5][6]
Proposed Synthesis Workflow: Friedel-Crafts Acylation
This approach involves the reaction of toluene with 3-cyclohexylpropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed synthetic workflow for Cyclohexyl 2-(4-methylphenyl)ethyl ketone.
Step-by-Step Methodology (Hypothetical Protocol):
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Synthesis of 3-Cyclohexylpropionic Acid: This precursor can be synthesized via the hydrogenation of cinnamic acid.[7][8] A common method involves using a ruthenium on carbon (Ru/C) catalyst under hydrogen pressure.[7]
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Formation of 3-Cyclohexylpropanoyl Chloride: 3-Cyclohexylpropionic acid can be converted to its corresponding acyl chloride by reaction with thionyl chloride (SOCl₂).[9][10] This reaction is typically performed in an inert solvent.
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Friedel-Crafts Acylation: The prepared 3-cyclohexylpropanoyl chloride is then reacted with toluene in the presence of a Lewis acid catalyst like aluminum chloride.[3][4][6] The reaction is usually carried out in a non-polar solvent such as dichloromethane at low temperatures to control the reactivity. An aqueous workup followed by purification, likely via column chromatography or vacuum distillation, would be necessary to isolate the final product.
Chemical Reactivity
The reactivity of Cyclohexyl 2-(4-methylphenyl)ethyl ketone is dictated by its functional groups: the ketone, the aromatic ring, and the aliphatic cyclohexyl ring.
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Ketone Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack. It can undergo reduction to the corresponding secondary alcohol, 1-cyclohexyl-3-(p-tolyl)propan-1-ol, using reducing agents like sodium borohydride (NaBH₄). It can also react with Grignard reagents and other organometallics.
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α-Hydrogens: The presence of α-hydrogens to the carbonyl group allows for enolate formation under basic conditions, enabling reactions such as aldol condensations and α-halogenation.
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Aromatic Ring: The p-tolyl group can undergo further electrophilic aromatic substitution reactions, although the ketone group is deactivating, directing incoming electrophiles to the meta position relative to the ethyl linkage.
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Cyclohexyl Ring: The aliphatic ring is relatively inert but can undergo free-radical halogenation under appropriate conditions.
Spectroscopic Analysis (Predicted)
While experimental spectra for this specific compound are not widely published, we can predict the key spectroscopic features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (tolyl) | 7.0 - 7.2 | Two doublets (d) | 4H |
| Methylene (adjacent to aryl) | 2.8 - 3.0 | Triplet (t) | 2H |
| Methylene (adjacent to C=O) | 2.6 - 2.8 | Triplet (t) | 2H |
| Methyl (tolyl) | 2.3 - 2.4 | Singlet (s) | 3H |
| Methine (cyclohexyl) | 2.2 - 2.5 | Multiplet (m) | 1H |
| Methylene (cyclohexyl) | 1.0 - 1.9 | Multiplet (m) | 10H |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 210 - 215 |
| Aromatic (quaternary, C-Ar) | 135 - 140 |
| Aromatic (CH) | 128 - 130 |
| Methine (cyclohexyl, CH-C=O) | 50 - 55 |
| Methylene (adjacent to C=O) | 40 - 45 |
| Methylene (adjacent to aryl) | 30 - 35 |
| Methylene (cyclohexyl) | 25 - 30 |
| Methyl (tolyl) | 20 - 22 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (ketone) | 1705 - 1725 | Strong |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| C=C Stretch (aromatic) | 1600 - 1620, 1450 - 1500 | Medium |
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 230. Key fragmentation patterns would likely involve cleavage at the bonds alpha to the carbonyl group, leading to fragments corresponding to the cyclohexylcarbonyl cation and the p-methylphenethyl radical, or vice versa.
Potential Applications
Given its structure, Cyclohexyl 2-(4-methylphenyl)ethyl ketone could serve as a valuable intermediate in organic synthesis. The combination of a bulky aliphatic group and a substituted aromatic ring may be of interest in the development of:
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Pharmaceuticals: As a scaffold for building more complex molecules with potential biological activity.
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Agrochemicals: The structural motifs present are found in some classes of pesticides and herbicides.
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Fragrance and Flavor Industry: The aromatic and ketonic nature of the molecule suggests it could be explored for its olfactory properties.
Safety and Handling
Conclusion
Cyclohexyl 2-(4-methylphenyl)ethyl ketone is a molecule with potential for further exploration in various fields of chemistry. This guide has provided a comprehensive overview of its structure, predicted properties, and plausible synthetic routes based on established chemical principles. The lack of detailed experimental data in the public domain highlights an opportunity for further research to fully characterize this compound and unlock its potential applications.
References
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ChemBK. 3-Cyclohexane propanoyl chloride. [Link]
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Perfumer & Flavorist. The Synthesis of Allyl-3-Cyclohexylpropionate. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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University of Oregon. Table of Characteristic Proton NMR Shifts. [Link]
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NIST. 1-Propanone, 1-cyclohexyl-. [Link]
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Scribd. Friedel-Crafts Acylation of Toluene. [Link]
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Oregon State University. 1H NMR Chemical Shift. [Link]
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University of California, Davis. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]
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Chemeo. Chemical Properties of 1-Propanone, 1-cyclohexyl- (CAS 1123-86-0). [Link]
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Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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YouTube. Friedel Crafts reaction/Acylation of toluene.[Link]
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